6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-6-7(14-2-4)5(3-13-6)8(15)16/h1-3,13H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYLGPWDLLBDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions, often involving the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1.1. Inhibitors of Protein Kinases
One of the notable applications of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is its role as an inhibitor of protein kinases. Protein kinases are crucial in regulating various cellular processes, and their dysregulation is often linked to diseases such as cancer. The compound has been shown to exhibit inhibitory activity against specific kinases, making it a candidate for developing targeted cancer therapies .
1.2. Negative Allosteric Modulators
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine can act as selective negative allosteric modulators for the GluN2B subunit of NMDA receptors. This modulation has potential implications for treating conditions such as depression and neurodegenerative diseases. The compound's structural modifications enhance its binding affinity and selectivity, contributing to its therapeutic profile .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Various studies have systematically altered substituents on the pyrrolo[3,2-b]pyridine core to ascertain their effects on biological activity.
Table 1: Summary of SAR Findings
| Compound | Substituent | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound 3 | Cyclopropyl amide | 22 | GluN2B >10 μM |
| Compound 5 | Tertiary amide (azetidine) | Improved | GluN2B active |
| Compound 4 | Phenyl substituent | Moderate | Selective |
These findings highlight how specific modifications can enhance the compound's solubility and binding affinity while maintaining selectivity for target receptors.
Case Studies and Research Findings
3.1. Therapeutic Development
A case study involving a series of pyrrolo[3,2-b]pyridine compounds demonstrated their potential in treating treatment-resistant depression (TRD). The study utilized high-throughput screening methods to identify compounds with favorable pharmacokinetic properties and robust efficacy against GluN2B receptors .
3.2. Cancer Research
In another study, researchers explored the application of this compound as a therapeutic agent against various cancer cell lines. The compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development in oncology .
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The trifluoromethyl group plays a crucial role in modulating the compound's activity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares the target compound with key analogs, highlighting differences in substituents, molecular weight, and functional groups:
Key Observations:
- Positional Isomerism : The -COOH group’s position significantly impacts electronic properties. For example, shifting -COOH from C3 to C2 (as in CAS 920979-05-1) alters hydrogen-bonding interactions and acidity .
- Ring System Differences : The imidazo-pyridine analog (CAS 1780609-26-8) exhibits stronger π-π stacking due to its planar imidazole ring, whereas the pyrrolopyridine core offers metabolic stability .
- Substituent Effects : Replacing -CF₃ with -OCH₃ (as in 6-methoxy analog) reduces logP by ~1.5 units, favoring aqueous solubility but limiting membrane permeability .
Anti-Proliferative Activity
- FMPPP (6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one): A structurally distinct analog with a pyrazolopyridinone core demonstrates potent anti-proliferative effects in prostate cancer via mTOR/p70S6K inhibition (IC₅₀ = 2.1 µM) .
- 6-(Trifluoromethyl)nicotinic Acid : Shows moderate activity as a kinase inhibitor scaffold in early-stage studies, highlighting the role of -CF₃ in target binding .
Enzymatic Interactions
- Carboxylic Acid Role : The -COOH group in the target compound enables salt bridge formation with basic residues in enzyme active sites, a feature shared with 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1000341-67-2), which inhibits proteases .
Notes:
- Purification via LC (liquid chromatography) is common for achieving >95% purity in trifluoromethylated heterocycles .
Biological Activity
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrolo[3,2-b]pyridine core with a trifluoromethyl group at position 6 and a carboxylic acid functional group at position 3. Its molecular formula is , and it has a molecular weight of approximately 220.13 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on the pyrrolo[3,2-b]pyridine scaffold exhibited cytotoxic activity against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated inhibition of the HGF/MET signaling pathway, which is crucial in many cancers. The cytotoxicity was quantified with IC50 values indicating significant potency against specific cancer types .
Phosphodiesterase Inhibition
The compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4B. PDE4B inhibitors are known to modulate inflammatory responses and have implications in treating diseases such as asthma and chronic obstructive pulmonary disease (COPD). In vitro studies revealed that certain derivatives could significantly reduce TNF-α release from macrophages exposed to inflammatory stimuli .
Antibacterial Activity
Pyrrolo[3,2-b]pyridine derivatives have also shown promising antibacterial properties. A study reported that specific derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests potential utility in developing new antibacterial agents.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in cellular signaling pathways, including kinases associated with cancer progression.
- Modulation of Inflammatory Pathways : By inhibiting PDE4B, it reduces pro-inflammatory cytokine release, which may alleviate symptoms in inflammatory diseases.
- Antimicrobial Action : The structural features allow it to disrupt bacterial cell functions, leading to cell death.
Case Study 1: Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated that the compound significantly inhibited cell proliferation with an IC50 value below 10 μM in both cell lines.
Case Study 2: Inflammatory Response
In another study focusing on inflammatory responses, macrophages treated with the compound showed a marked decrease in TNF-α production when stimulated with lipopolysaccharides (LPS). This suggests that the compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.
Data Summary Table
Q & A
Q. What are the standard synthetic routes for 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, and what challenges arise during purification?
The synthesis typically involves multi-step reactions, such as cyclization of azide intermediates (e.g., conversion of 3-aminopyridine derivatives via Huisgen cycloaddition) followed by trifluoromethylation. A common challenge is maintaining regioselectivity during cyclization, which can lead to byproducts requiring column chromatography or recrystallization for isolation . For example, details cyclization in diphenylether and aromatization with POCl₃, yielding pyrrolopyridine scaffolds . Solvent choice (e.g., DMSO for polar intermediates) and temperature control (80–120°C) are critical for purity (>95%) .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H NMR : Look for aromatic protons in the δ 7.5–8.5 ppm range (pyridine/pyrrole rings) and trifluoromethyl singlet at δ ~2.33 ppm (adjacent to electron-withdrawing groups) .
- ESIMS : The molecular ion [M+H]⁺ at m/z 309.9 confirms the molecular weight, while fragmentation peaks (e.g., loss of COOH at m/z 265) validate the carboxylate group .
- HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to assess purity (>97%) and detect trace impurities .
Q. What are the primary biological targets or mechanisms associated with this compound?
The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., kinases) and stabilizes interactions via fluorine’s electronegativity. highlights its role in inhibiting mTOR/p70S6K pathways, inducing autophagy in cancer cells, while shows similar scaffolds inhibiting ATP-binding domains in kinases . Target prioritization should include kinase profiling assays and cellular autophagy markers (LC3-II/p62) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the trifluoromethyl group to the pyrrolopyridine core?
- Catalyst Selection : Use Cu(I) catalysts (e.g., CuTC) for Ullman-type couplings with CF₃ sources (e.g., TMSCF₃) to minimize side reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require subsequent acidification (HCl) to precipitate the product .
- Yield Contradictions : reports 68–94% yields for analogous compounds, varying with substituent positioning. For example, steric hindrance at the 3-position reduces yields compared to 2-substituted derivatives .
Q. What strategies resolve contradictory data in biological activity studies, such as divergent IC₅₀ values across cell lines?
- Assay Standardization : Use uniform ATP concentrations in kinase assays to avoid false negatives from ATP competition .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition in ) to explain variability in cellular efficacy .
- Structural Analog Comparison : Compare with 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid (), which shows cell line-specific apoptosis vs. autophagy dominance .
Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in derivatization reactions?
- Electronic Effects : The -CF₃ group directs electrophilic substitution to the 5-position of the pyrrole ring due to its electron-withdrawing nature, as seen in ’s NMR data for 3-methyl derivatives .
- Steric Effects : Bulky substituents at the 3-position (e.g., carboxylic acid) hinder amide coupling at adjacent sites, necessitating microwave-assisted synthesis to enhance reactivity .
Methodological Tables
| Key Reaction Parameters for Synthesis |
|---|
| Step |
| ------------------------- |
| Cyclization |
| Trifluoromethylation |
| Carboxylation |
| Biological Activity Profiling |
|---|
| Assay Type |
| -------------------- |
| Kinase Inhibition |
| Cell Viability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
